Geranic acid

Content Navigation

Researchers needing stereochemically pure monoterpenoid acid often face isomer contamination that reduces bioactivity. Geranic acid (CAS 459-80-3) provides the pure (E)-isomer, eliminating costly oxidation steps from geraniol.

- >97% purity ensures reproducible esterification and biological efficacy.

- 2-fold antifungal potency over (Z)-nerolic acid in key pathogens.

- Direct route to high-value agrochemical and fragrance esters. Shipped globally with full documentation.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Soluble (in ethanol)

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

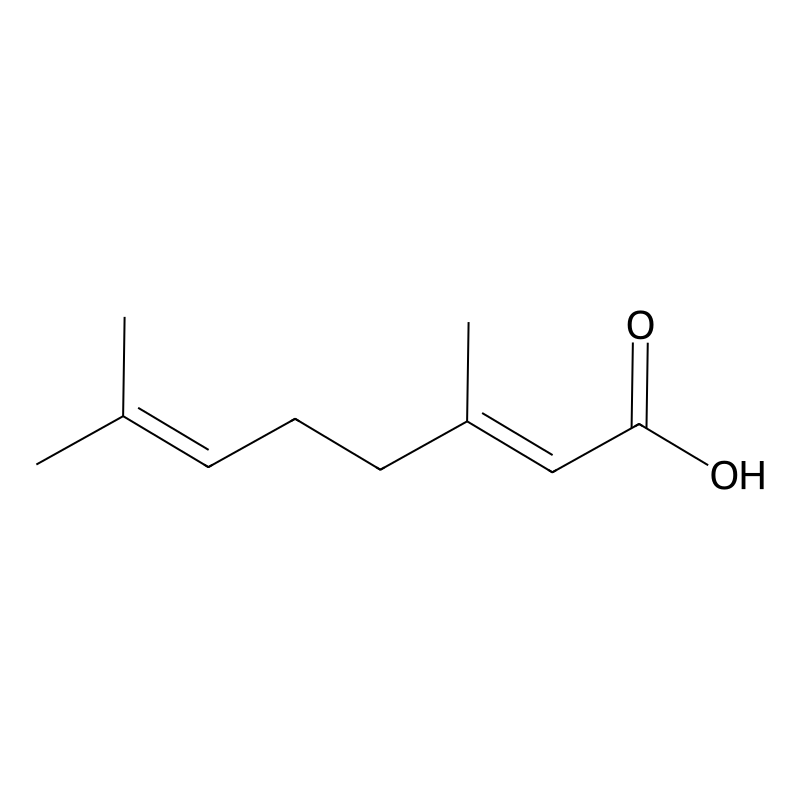

Geranic acid, the (E)-isomer of 3,7-dimethyl-2,6-octadienoic acid, is an acyclic monoterpenoid carboxylic acid. It serves as a crucial bioactive compound and a versatile synthetic precursor for high-value esters in the fragrance, flavor, and agrochemical industries [REFS-1, REFS-2]. Unlike its corresponding alcohol (geraniol) or aldehyde (citral), geranic acid provides a direct route for esterification and other modifications where a carboxylic acid functional group is required, making it a distinct choice for specific chemical manufacturing processes [3]. Its stereochemistry is a critical determinant of its biological activity and synthetic utility, distinguishing it from its (Z)-isomer, nerolic acid [4].

Research Fit

References

- [1] Mane, S. B., et al. "Biotransformation of Geraniol to Geranic Acid Using Fungus Mucor irregularis IIIMF4011." ACS Omega 9.40 (2024): 46305-46315.

- [2] Yang, Z., et al. "Discovery of Novel Potential Aphid Repellents: Geranic Acid Esters Containing Substituted Aromatic Rings." Molecules 27.18 (2022): 5957.

- [3] Chadha, A., and K. M. Madyastha. "Metabolism of geraniol and linalool in the rat and effects on liver and lung microsomal enzymes." Xenobiotica 14.5 (1984): 365-374.

- [4] Boch, R., and D. A. Shearer. "Identification of nerolic and geranic acids in the Nassanoff pheromone of the honey bee." Nature 202.4930 (1964): 344-346.

Substituting Geranic acid with its (Z)-isomer (nerolic acid), its alcohol precursor (geraniol), or the aldehyde mixture citral is often unviable for performance-critical applications. The geometric configuration of the double bond dictates biological receptor fit and reactivity, meaning isomeric impurities can lead to significantly reduced or unpredictable efficacy [1]. For instance, in the closely related aldehydes, the (E)-isomer geranial demonstrates double the antifungal potency of the (Z)-isomer neral against specific pathogens [1]. Furthermore, using precursors like geraniol or citral necessitates an additional, often costly and non-selective, oxidation step to achieve the carboxylic acid functionality. This complicates process control and can introduce impurities, making pure Geranic acid the more efficient and reliable starting material for direct synthesis of target molecules like specialized esters [2].

Substitution Risk

References

- [1] Chen, W., et al. "Antifungal Activities of cis-trans Citral Isomers against Trichophyton rubrum with ERG6 as a Potential Target." Molecules 26.14 (2021): 4268.

- [2] Yang, Z., et al. "Discovery of Novel Potential Aphid Repellents: Geranic Acid Esters Containing Substituted Aromatic Rings." Molecules 27.18 (2022): 5957.

Isomer-Dependent Antifungal Potency Underscores Need for (E)-Isomer Specificity

Evidence from the closely related aldehyde precursors demonstrates that geometric isomerism is critical for antifungal potency. Against the pathogenic fungus *Trichophyton rubrum*, geranial (the (E)-aldehyde) exhibited a Minimum Inhibitory Concentration (MIC) of 55.61 µg/mL, while its (Z)-isomer, neral, required double the concentration (111.23 µg/mL) to achieve the same effect [1]. This 2-fold difference in activity highlights the importance of stereochemical purity for predictable biological performance.

| Evidence Dimension | Antifungal Activity (Minimum Inhibitory Concentration) |

| Target Compound Data | N/A (Inference from (E)-aldehyde, Geranial) |

| Comparator Or Baseline | (E)-aldehyde (Geranial): 55.61 µg/mL vs. (Z)-aldehyde (Neral): 111.23 µg/mL |

| Quantified Difference | The (E)-isomer is 2x more potent than the (Z)-isomer. |

| Conditions | In vitro assay against *Trichophyton rubrum*. |

For developing effective antifungal agents or agrochemicals, using the isomerically pure (E)-Geranic acid prevents the inclusion of the less active (Z)-isomer, ensuring maximum potency per unit mass.

Precursor Suitability: Enables Direct Esterification, Bypassing Inefficient Oxidation Steps

Geranic acid serves as a direct precursor for the synthesis of high-value esters, such as those investigated for aphid repellent activity [1]. Procuring the acid eliminates the need to perform an oxidation reaction on precursors like geraniol or citral. Biotransformation processes demonstrate that geraniol can be converted to geranic acid with near-quantitative yields (>98%), establishing it as a readily available, high-purity downstream product suitable for further synthesis [2]. This makes direct procurement of the acid a more efficient and streamlined choice for manufacturing workflows focused on ester production.

| Evidence Dimension | Synthetic Route Efficiency |

| Target Compound Data | 1-step synthesis (Direct esterification) |

| Comparator Or Baseline | Geraniol/Citral: 2-step synthesis (Oxidation followed by esterification) |

| Quantified Difference | Reduces synthesis route by one full chemical transformation step. |

| Conditions | Standard organic synthesis of geranyl esters. |

This simplifies manufacturing processes, reduces reagent costs, minimizes potential side-product formation from the oxidation step, and improves overall process efficiency for producers of specialty esters.

Direct Precursor for Isomer-Specific Bio-Pesticides and Repellents

For the development of next-generation agrochemicals, where biological activity is highly dependent on stereochemistry. Geranic acid is the ideal starting material for synthesizing novel ester derivatives with targeted repellent activity against pests like aphids, where isomeric purity is essential for maximizing efficacy and ensuring reproducible field performance [1].

Development of High-Potency Antifungal Formulations

In applications requiring reliable antifungal activity, such as in agriculture or topical treatments, the use of pure (E)-Geranic acid is justified. By avoiding its less potent (Z)-isomer, formulators can achieve higher bioactivity with lower concentrations, leading to more efficient and cost-effective products. This is supported by evidence showing a 2-fold potency advantage for the (E)-isomer in related aldehydes [2].

Efficient Synthesis of High-Purity Fragrance and Flavor Esters

For the synthesis of specialty esters used in cosmetics and food, Geranic acid provides a more direct and controllable manufacturing route compared to starting with geraniol. This bypasses the need for an intermediate oxidation step, streamlining the process and reducing the risk of introducing process-related impurities, which is critical for meeting regulatory standards in these industries [3].

Application Fit Matrix

References

- [1] Yang, Z., et al. "Discovery of Novel Potential Aphid Repellents: Geranic Acid Esters Containing Substituted Aromatic Rings." Molecules 27.18 (2022): 5957.

- [2] Chen, W., et al. "Antifungal Activities of cis-trans Citral Isomers against Trichophyton rubrum with ERG6 as a Potential Target." Molecules 26.14 (2021): 4268.

- [3] Mane, S. B., et al. "Biotransformation of Geraniol to Geranic Acid Using Fungus Mucor irregularis IIIMF4011." ACS Omega 9.40 (2024): 46305-46315.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Appearance

Storage

UNII

GHS Hazard Statements

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (14.29%): Causes skin irritation [Warning Skin corrosion/irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

459-80-3

Wikipedia

Use Classification

General Manufacturing Information

2,6-Octadienoic acid, 3,7-dimethyl-, (2E)-: INACTIVE

2: Sanekata A, Tanigawa A, Takoi K, Nakayama Y, Tsuchiya Y. Identification and Characterization of Geranic Acid as a Unique Flavor Compound of Hops ( Humulus lupulus L.) Variety Sorachi Ace. J Agric Food Chem. 2018 Nov 21;66(46):12285-12295. doi: 10.1021/acs.jafc.8b04395. Epub 2018 Nov 12. PubMed PMID: 30362744.

3: Api AM, Belsito D, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Dagli ML, Date M, Dekant W, Deodhar C, Francis M, Fryer AD, Jones L, Joshi K, La Cava S, Lapczynski A, Liebler DC, O'Brien D, Patel A, Penning TM, Ritacco G, Romine J, Sadekar N, Salvito D, Schultz TW, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, geranic acid, CAS Registry Number 459-80-3. Food Chem Toxicol. 2018 Dec;122 Suppl 1:S68-S74. doi: 10.1016/j.fct.2018.08.022. Epub 2018 Aug 16. Review. PubMed PMID: 30118821.

4: Tanner EEL, Ibsen KN, Mitragotri S. Transdermal insulin delivery using choline-based ionic liquids (CAGE). J Control Release. 2018 Sep 28;286:137-144. doi: 10.1016/j.jconrel.2018.07.029. Epub 2018 Jul 17. PubMed PMID: 30026081.

5: Banerjee A, Ibsen K, Brown T, Chen R, Agatemor C, Mitragotri S. Ionic liquids for oral insulin delivery. Proc Natl Acad Sci U S A. 2018 Jul 10;115(28):7296-7301. doi: 10.1073/pnas.1722338115. Epub 2018 Jun 25. PubMed PMID: 29941553; PubMed Central PMCID: PMC6048483.

6: Kries H, Kellner F, Kamileen MO, O'Connor SE. Inverted stereocontrol of iridoid synthase in snapdragon. J Biol Chem. 2017 Sep 1;292(35):14659-14667. doi: 10.1074/jbc.M117.800979. Epub 2017 Jul 12. PubMed PMID: 28701463; PubMed Central PMCID: PMC5582856.

7: Haruehanroengra P, Vangaveti S, Ranganathan SV, Wang R, Chen A, Sheng J. Nature's Selection of Geranyl Group as a tRNA Modification: The Effects of Chain Length on Base-Pairing Specificity. ACS Chem Biol. 2017 Jun 16;12(6):1504-1513. doi: 10.1021/acschembio.7b00108. Epub 2017 Apr 18. PubMed PMID: 28418649.

8: Engel KC, Stökl J, Schweizer R, Vogel H, Ayasse M, Ruther J, Steiger S. A hormone-related female anti-aphrodisiac signals temporary infertility and causes sexual abstinence to synchronize parental care. Nat Commun. 2016 Mar 22;7:11035. doi: 10.1038/ncomms11035. PubMed PMID: 27002429; PubMed Central PMCID: PMC4804164.

9: Jaworska M, Sikora E, Ogonowski J, Konieczna M. Study of O/W micro- and nano-emulsions based on propylene glycol diester as a vehicle for geranic acid. Acta Biochim Pol. 2015;62(2):229-33. doi: 10.18388/abp.2014_926. Epub 2015 Apr 9. PubMed PMID: 25856560.

10: Mi J, Becher D, Lubuta P, Dany S, Tusch K, Schewe H, Buchhaupt M, Schrader J. De novo production of the monoterpenoid geranic acid by metabolically engineered Pseudomonas putida. Microb Cell Fact. 2014 Dec 4;13:170. doi: 10.1186/s12934-014-0170-8. PubMed PMID: 25471523; PubMed Central PMCID: PMC4266966.

11: Brunel JM, Lieutaud A, Lome V, Pagès JM, Bolla JM. Polyamino geranic derivatives as new chemosensitizers to combat antibiotic resistant gram-negative bacteria. Bioorg Med Chem. 2013 Mar 1;21(5):1174-9. doi: 10.1016/j.bmc.2012.12.030. Epub 2013 Jan 3. PubMed PMID: 23352753.

12: Choi SY. Inhibitory effects of geranic acid derivatives on melanin biosynthesis. J Cosmet Sci. 2012 Nov-Dec;63(6):351-8. PubMed PMID: 23286867.

13: Yang T, Stoopen G, Yalpani N, Vervoort J, de Vos R, Voster A, Verstappen FW, Bouwmeester HJ, Jongsma MA. Metabolic engineering of geranic acid in maize to achieve fungal resistance is compromised by novel glycosylation patterns. Metab Eng. 2011 Jul;13(4):414-25. doi: 10.1016/j.ymben.2011.01.011. Epub 2011 Feb 4. PubMed PMID: 21296182.

14: Ilg A, Beyer P, Al-Babili S. Characterization of the rice carotenoid cleavage dioxygenase 1 reveals a novel route for geranial biosynthesis. FEBS J. 2009 Feb;276(3):736-47. doi: 10.1111/j.1742-4658.2008.06820.x. Epub 2008 Dec 19. PubMed PMID: 19120446.

15: Masuda T, Odaka Y, Ogawa N, Nakamoto K, Kuninaga H. Identification of geranic acid, a tyrosinase inhibitor in lemongrass (Cymbopogon citratus). J Agric Food Chem. 2008 Jan 23;56(2):597-601. Epub 2007 Dec 15. PubMed PMID: 18081247.

16: Chatterjee T. Biotransformation of geraniol by Rhodococcus sp. strain GR3. Biotechnol Appl Biochem. 2004 Jun;39(Pt 3):303-6. PubMed PMID: 15154841.

17: Tóth M, Furlan L, Yatsynin VG, Ujváry I, Szarukán I, Imrei Z, Tolasch T, Francke W, Jossi W. Identification of pheromones and optimization of bait composition for click beetle pests (Coleoptera: Elateridae) in Central and Western Europe. Pest Manag Sci. 2003 Apr;59(4):417-25. PubMed PMID: 12701702.

18: Wolken WA, van der Werf MJ. Geraniol biotransformation-pathway in spores of Penicillium digitatum. Appl Microbiol Biotechnol. 2001 Dec;57(5-6):731-7. PubMed PMID: 11778886.

19: Heyen U, Harder J. Geranic acid formation, an initial reaction of anaerobic monoterpene metabolism in denitrifying Alcaligenes defragrans. Appl Environ Microbiol. 2000 Jul;66(7):3004-9. PubMed PMID: 10877798; PubMed Central PMCID: PMC92103.

20: Alexander DC, Valvano MA. Role of the rfe gene in the biosynthesis of the Escherichia coli O7-specific lipopolysaccharide and other O-specific polysaccharides containing N-acetylglucosamine. J Bacteriol. 1994 Nov;176(22):7079-84. PubMed PMID: 7525537; PubMed Central PMCID: PMC197083.

Explore Compound Types